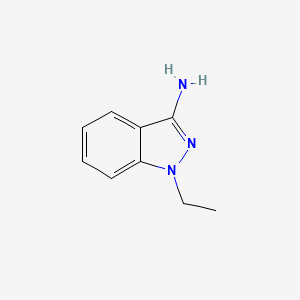

1-Ethyl-1H-indazol-3-amine

Vue d'ensemble

Description

1-Ethyl-1H-indazol-3-amine is a derivative of 1H-indazole-3-amine . The 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase . It has been observed that 3-amino-1H-indazole-1-carboxamides have interesting antiproliferative activity .

Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H- and 2H-indazoles has been achieved through strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The 1H-indazole-3-amine structure is an effective hinge-binding fragment . It has been demonstrated that in Linifanib, it binds effectively with the hinge region of tyrosine kinase .Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles has been achieved through strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

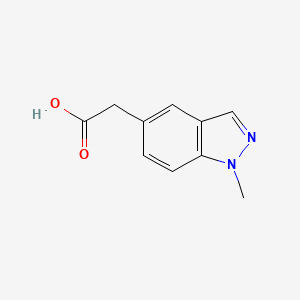

The empirical formula of 1-Ethyl-1H-indazol-3-amine is C9H11N3, and its molecular weight is 161.20 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Intramolecular Oxidative C–H Bond Amination :1-Ethyl-1H-indazol-3-amine can undergo intramolecular oxidative C–H amination, mediated by silver(I), to construct an array of 1H-indazoles. This method is especially advantageous for synthesizing 3-substituted indazoles, often challenging to prepare through other amination processes. This reaction likely involves single-electron transfer (SET) facilitated by Ag(I) oxidant (Park et al., 2021).

Eco-Friendly Synthesis of Bio-Active Derivatives :An eco-friendly and efficient method has been reported for synthesizing novel series of substituted 1H-indazol-3-amine derivatives. This process employs cyclocondensation reactions under ultrasound irradiation, using ceric (IV) ammonium nitrate as a catalyst in an ethanol-water medium. The resulting compounds were evaluated for their in-vitro antimicrobial activity against various bacterial strains (Devkate et al., 2021).

Palladium-Catalyzed Synthesis under Microwave-Assisted Conditions :1-Ethyl-1H-indazol-3-amine is used in the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. This method effectively synthesizes various 3-aryl-1H-indazol-5-amine derivatives, providing good to excellent yields (Wang et al., 2015).

Catalysis and Chemical Transformations

Rhodium/Copper-Catalyzed Synthesis :1-Ethyl-1H-indazol-3-amine is also a substrate in rhodium and copper-catalyzed C-H activation and C-N/N-N coupling reactions. These reactions use nitrosobenzenes as aminating agents, enabling the efficient synthesis of 1H-indazoles under redox-neutral conditions with high efficiency and functional group tolerance (Wang & Li, 2016).

Metal- and Oxidant-Free Green Synthesis :A metal- and oxidant-free method exists for the synthesis of structurally diverse fully substituted 1H-1,2,4-triazol-3-amines. This synthesis involves a [2 + 1 + 2] cyclization strategy with C-N and C-S bond cleavage and new C-N bond formation, all in one pot. These compounds have potential applications in organic and medicinal chemistry, as well as optical materials (Guo et al., 2021).

Photophysical and Corrosion Inhibition Properties

Photophysical Properties :1-Ethyl-1H-indazol-3-amine derivatives exhibit interesting photophysical properties. For instance, fluorescence and aggregation-induced emission (AIE) properties of synthesized 1H-1,2,4-triazol-3-amines were tested, showing potential for further investigation in various fields, including optical materials (Guo et al., 2021).

Corrosion Inhibition :Novel long alkyl-chain indazole derivatives, including 1-Ethyl-1H-indazol-3-amine derivatives, have been synthesized and used for corrosion inhibition of copper. These derivatives form self-assembled monolayers (SAMs) on copper surfaces, significantly enhancing the material's resistance to corrosion (Qiang et al., 2018).

Safety And Hazards

1-Ethyl-1H-indazol-3-amine is classified as Acute Tox. 3 Oral according to GHS06. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

1H-indazole-3-amine derivatives have shown great antitumor activity and could be a promising scaffold to develop an effective and low-toxic anticancer agent . The recent advances in various methods for the synthesis of indazole derivatives and the current developments in the biological activities of indazole-based compounds are also noteworthy .

Propriétés

IUPAC Name |

1-ethylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWQOSLMYFEMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650983 | |

| Record name | 1-Ethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-indazol-3-amine | |

CAS RN |

927802-20-8 | |

| Record name | 1-Ethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1416165.png)

![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)